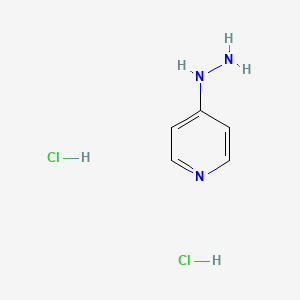

4-Hydrazinylpyridine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-4-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h1-4H,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYWWASZYKDHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinylpyridine Dihydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Hydrazinylpyridine dihydrochloride, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this compound, grounding all information in established scientific literature.

Introduction: The Strategic Importance of the Pyridylhydrazine Scaffold

4-Hydrazinylpyridine and its salt forms, such as the dihydrochloride, are pivotal reagents in synthetic and medicinal chemistry. The molecule integrates two key functional motifs: the pyridine ring and the hydrazine group. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals for a wide range of therapeutic areas, including infectious diseases, oncology, and inflammation.[1] The hydrazine moiety is a highly reactive nucleophile, serving as a versatile handle for constructing carbon-nitrogen and nitrogen-nitrogen bonds, enabling the assembly of more complex heterocyclic systems.[2][3]

The dihydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, making it a preferred choice for laboratory use. Understanding its properties is crucial for leveraging its synthetic potential effectively.

Core Physicochemical and Computed Properties

A precise understanding of a reagent's physical and chemical properties is the foundation of successful experimental design. The key properties of 4-Hydrazinylpyridine and its common salt forms are summarized below.

| Property | This compound | 4-Hydrazinylpyridine (Free Base) | Reference(s) |

| Molecular Formula | C₅H₉Cl₂N₃ | C₅H₇N₃ | [4][5] |

| Molecular Weight | 182.05 g/mol | 109.13 g/mol | [4] |

| CAS Number | 1068-45-7 | 27256-91-3 | [4][6] |

| Appearance | Solid | Not Specified | [7] |

| Melting Point | 244-250 °C | No data | [7] |

| Hydrogen Bond Donors | 3 | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | 3 | [4] |

| Topological Polar Surface Area | 50.9 Ų | 50.9 Ų | [4][5] |

| XLogP3-AA | Not Applicable (Salt) | 0.1 | [4] |

Note: Properties like melting point can vary based on purity and experimental conditions. The dihydrochloride form is generally a solid, facilitating easier handling and weighing.

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the predictable, versatile reactivity of its hydrazine group.

General Synthesis Pathway

The most common and industrially relevant synthesis involves the nucleophilic aromatic substitution of a 4-halopyridine precursor with hydrazine.[6][8] Typically, 4-chloropyridine hydrochloride is reacted with hydrazine hydrate, often in a polar solvent under reflux conditions.[8][9][10]

The choice of solvent is critical; polar solvents like lower-chain alcohols (methanol, ethanol) or amides (DMF) are often used to ensure sufficient solubility of the reactants.[9][10] The reaction temperature is elevated (reflux) to overcome the activation energy of the substitution reaction on the electron-deficient pyridine ring.[9]

Caption: General workflow for the synthesis of 4-Hydrazinylpyridine.

Core Reactivity: The Hydrazine Moiety

The synthetic power of 4-Hydrazinylpyridine lies in the nucleophilicity of the terminal -NH₂ group.[2] This group readily reacts with electrophiles, most notably carbonyl compounds (aldehydes and ketones), to form stable pyridylhydrazones. This reaction is fundamental to its use as a building block, enabling the linkage of the pyridine core to other molecular fragments.

This reactivity is the cornerstone of its application in constructing larger, more complex heterocyclic systems like pyrazoles, triazoles, and pyridazines, which are of significant interest in medicinal chemistry.[2][3]

Caption: Reaction of 4-Hydrazinylpyridine with a carbonyl compound.

Applications in Drug Discovery and Development

The pyridine ring is a cornerstone of modern medicinal chemistry, and reagents like 4-Hydrazinylpyridine provide a direct route to novel derivatives.[1]

-

Scaffold for Bioactive Molecules: Its primary role is as a versatile building block. The ability to form pyridylhydrazones and subsequently cyclize these intermediates into various five- and six-membered heterocycles is a well-established strategy for generating compound libraries for high-throughput screening.

-

Antimicrobial Research: Derivatives of 4-Hydrazinopyridine have demonstrated antimicrobial properties, with studies showing effectiveness against various bacterial strains, including Gram-positive bacteria.[2]

-

Anticancer Potential: The broader class of hydrazine derivatives has been investigated for anticancer properties, making 4-Hydrazinylpyridine a valuable starting material for synthesizing novel kinase inhibitors and other potential oncology therapeutics.[2]

-

Anti-inflammatory and Antioxidant Studies: The scaffold has also been explored for potential anti-inflammatory and antioxidant activities, further broadening its scope in drug discovery programs.[2]

Analytical Characterization Methods

Confirmation of identity and purity is paramount. Standard analytical techniques used for characterizing this compound and its reaction products include:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for assessing purity and monitoring reaction progress.[11] Reverse-phase HPLC is typically effective for separating the polar starting material from less polar products.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the successful formation of the desired product by identifying characteristic shifts for the pyridine and hydrazine protons.[10]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound and its fragments.

Safety, Handling, and Storage

Proper handling of hydrazine derivatives is critical due to their potential toxicity. All work should be conducted in a well-ventilated chemical fume hood.

-

Hazards: 4-Hydrazinylpyridine hydrochloride is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][5][7] It may also cause respiratory irritation.[4][5] Related hydrazine compounds are noted as potential carcinogens and skin sensitizers.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][12]

-

Handling: Avoid generating dust.[13] Handle under an inert atmosphere where possible to protect from moisture and oxidation.[13] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][15]

Exemplar Experimental Protocol: Synthesis of 4-Hydrazinylpyridine

The following protocol is a representative, self-validating procedure derived from principles found in the literature.[8][9][10] Causality: The molar excess of hydrazine hydrate acts as both a reagent and a base to neutralize the HCl generated, driving the reaction to completion. Ethanol is chosen as a solvent for its ability to dissolve the reactants at reflux and its relatively low boiling point, which simplifies removal.

Materials:

-

4-Chloropyridine hydrochloride

-

Hydrazine hydrate (≥80%)

-

Ethanol, absolute

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-chloropyridine hydrochloride (1.0 eq) with absolute ethanol. The volume should be sufficient to create a stirrable slurry.

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (4-6 molar equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 4-8 hours. The progress can be monitored by TLC or HPLC.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product will often precipitate as a solid. Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove excess hydrazine and other water-soluble impurities.

-

Drying: Dry the isolated white solid under vacuum to obtain the final product.

-

Characterization: Confirm the identity and purity of the product using HPLC, NMR, and MS.

This protocol provides a reliable method for producing 4-Hydrazinylpyridine, which can then be used in subsequent synthetic steps.

References

-

Chemsrc. (2025, August 25). 4-Hydrazinopyridine | CAS#:27256-91-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 416631, 4-Hydrazinopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22320258, 4-Hydrazinylpyridine hydrochloride. Retrieved from [Link]

-

Tomar, K. (2016, April 16). How to prepare 4-hydrazino pyridine? ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17548, Hydrazine, dihydrochloride. Retrieved from [Link]

-

Singh, U. P., & Singh, R. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 337-363. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Reddy, B. M., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics, 8(6-s), 125-134. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 4930-98-7: 2-Hydrazinopyridine | CymitQuimica [cymitquimica.com]

- 4. 4-Hydrazinopyridine | C5H7N3 | CID 416631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 7. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 11. jddtonline.info [jddtonline.info]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Introduction: Understanding the Molecule and Its Associated Risks

An In-Depth Technical Guide to the Safe Handling of 4-Hydrazinylpyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block essential in synthetic chemistry and drug discovery. Its utility lies in the reactive hydrazine moiety, which serves as a versatile functional group for forming various chemical bonds, particularly in the synthesis of nitrogen-containing heterocycles. However, the same reactivity that makes it valuable also classifies it, alongside other hydrazine derivatives, as a hazardous substance requiring meticulous handling protocols.[1] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and toxicological profile. The causality behind each recommendation is explained to empower researchers to build a robust culture of safety.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, this involves a deep understanding of its inherent hazards, which are significant. The compound is classified as acutely toxic, a potential carcinogen, and an environmental hazard.[2]

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and concise summary of the key dangers.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | 💀 |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | 💀 |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | 💀 |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction | ❗ |

| Carcinogenicity | Category 1B | H350: May cause cancer | Health Hazard |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | Environment |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Environment |

Source: Sigma-Aldrich Safety Data Sheet

Causality Insight: The toxicity of hydrazine derivatives often stems from their ability to act as reducing agents and to form reactive radical species in vivo. This can lead to cellular damage, and the covalent modification of DNA, which underlies their carcinogenic potential. The dihydrochloride salt form enhances water solubility, which can facilitate its absorption through skin or mucous membranes.

1.2. Physical and Chemical Properties

Understanding the physical state and stability of the compound is critical for preventing accidental exposure.

| Property | Value | Source |

| Chemical Formula | C₅H₇N₃ · 2HCl | Sigma-Aldrich |

| Molecular Weight | 182.06 g/mol | Sigma-Aldrich |

| Appearance | Solid (powder/crystals) | Fisher Scientific[3] |

| Melting Point | 244-250 °C | Sigma-Aldrich |

| Stability | Stable under standard ambient conditions | Sigma-Aldrich |

| Incompatibilities | Strong oxidizing agents, bases, metallic oxides, mercury compounds.[3][4] | Sigma-Aldrich, Fisher Scientific[3][4] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas, Carbon monoxide (CO) | Sigma-Aldrich, Fisher Scientific[3] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling hazardous substances is to minimize exposure. This is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by robust PPE.

2.1. Engineering Controls: The First Line of Defense

All work involving this compound, from weighing to reaction quenching, must be performed within a certified chemical fume hood.[2][5][6] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.[1][5] Ensure that the fume hood has a verified face velocity (typically 80-120 fpm) and that work is conducted at least 6 inches inside the sash. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4][7]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully to provide adequate protection.

-

Hand Protection : Wear nitrile or neoprene gloves.[5][7] Given the compound's dermal toxicity and potential to cause skin sensitization, double-gloving is a recommended best practice, especially during transfers or when handling larger quantities.[4][5] Always inspect gloves for tears or holes before use and remove them with care to avoid contaminating your skin.[6]

-

Eye and Face Protection : ANSI-approved safety goggles that provide a complete seal around the eyes are mandatory.[1][6] When there is a risk of splashing, a face shield must be worn in addition to goggles.[1][5]

-

Skin and Body Protection : A flame-resistant lab coat is required and should be fully buttoned.[1] Ensure it has elastic cuffs to prevent dust from entering sleeves. Do not wear shorts or open-toed shoes in the laboratory.[7]

-

Respiratory Protection : If, under exceptional circumstances, work cannot be confined to a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][6] A quantitative fit test and user training are mandatory before respirator use.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring reproducible science and operator safety.

3.1. Risk Assessment and Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

3.2. Protocol: Weighing and Solution Preparation

This protocol is designed to minimize dust generation and potential contact.

-

Preparation : Before bringing the chemical into the fume hood, verify that the hood is operational, the work area is clean, and all necessary equipment (spatulas, weigh paper/boat, solvent, glassware, waste container) is present.

-

Aliquot Transfer : Place the stock container of this compound in the fume hood. Use a clean spatula to transfer an approximate amount of the solid to a tared, secondary container (e.g., a glass vial or beaker). Close the primary stock container immediately.

-

Weighing : Weigh the secondary container. The difference in weight is the amount of substance transferred. Causality: This tare method avoids placing the primary stock bottle on the analytical balance, minimizing the potential for contamination outside the hood.

-

Dissolution : In the fume hood, slowly add the weighed solid to the solvent with stirring. Be mindful of potential exothermic reactions.

-

Decontamination : Thoroughly decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., water followed by ethanol) and collect the rinsate as hazardous waste.

-

Waste Disposal : Place any contaminated weigh paper, disposable gloves, and bench paper into a dedicated, sealed hazardous waste bag located inside the fume hood.[7]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.

4.1. Exposure Response

Immediate and correct first aid is critical.

-

Inhalation : Immediately move the affected person to fresh air. Call for emergency medical attention.[8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[4][6]

-

Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[1] Call for immediate medical assistance.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. Give the person one to two glasses of water to drink. Call a poison control center or physician immediately.[4]

4.2. Spill Management

Do not attempt to clean up a large spill or any spill outside of a fume hood without specific training and equipment.[1][5]

Caption: Emergency Response Protocol for a Chemical Spill.

For a small spill inside a fume hood:

-

Ensure you are wearing full PPE.

-

Avoid breathing dust at all costs.

-

Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

-

Carefully sweep the mixture into a clearly labeled, sealable hazardous waste container.[9]

-

Clean the affected area thoroughly, and dispose of all cleaning materials as hazardous waste.

Section 5: Storage and Waste Disposal

Proper long-term management of the chemical and its waste is a crucial part of the laboratory safety lifecycle.

5.1. Storage Requirements

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[6][7] The storage location should be a designated, locked cabinet accessible only to authorized personnel.[4] It is critical to store this compound away from incompatible materials, particularly strong oxidizing agents and bases.[2][4]

5.2. Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.[4][7]

-

Collect waste in a dedicated, properly sealed, and clearly labeled container. The label must read "Hazardous Waste" and list the chemical contents.

-

Do not mix hydrazine waste with other chemical waste streams unless compatibility has been confirmed.

-

Dispose of the waste through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[2][4] Do not pour any amount down the drain, as it is very toxic to aquatic life.[4]

Conclusion

This compound is a potent chemical tool whose safe use is entirely achievable through a combination of knowledge, preparation, and discipline. By understanding the causality behind its hazards—from its systemic toxicity to its chemical incompatibilities—researchers can move beyond simple rule-following to an integrated practice of safety. Strict adherence to the use of engineering controls, appropriate PPE, and validated SOPs is not a barrier to research but the very foundation upon which reliable and responsible scientific advancement is built.

References

-

Hydrazine - Risk Management and Safety ; University of Notre Dame; [Link]

-

Hydrazine Standard Operating Procedure Template ; University of New Mexico, Environmental Health & Safety; [Link]

-

4-Hydrazinopyridine Material Safety Data Sheet ; Chemsrc; [Link]

-

Standard Operating Procedure, Hydrazine ; University of California, Santa Barbara, Environmental Health & Safety; [Link]

-

Safety Data Sheet, Hydrazine hydrate ; Fisher Scientific; [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) ; The University of Texas at Dallas; [Link]

-

4-Hydrazinopyridine PubChem Entry ; National Center for Biotechnology Information; [Link]

-

4-Hydrazinylpyridine hydrochloride PubChem Entry ; National Center for Biotechnology Information; [Link]

Sources

- 1. ehs.ucsb.edu [ehs.ucsb.edu]

- 2. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Solubility Landscape of 4-Hydrazinylpyridine Dihydrochloride: A Technical Guide for Researchers

Foreword: Understanding the Criticality of Solubility in Drug Discovery

Physicochemical Profile of 4-Hydrazinylpyridine Dihydrochloride

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility. This compound (C₅H₇N₃ · 2HCl) is the dihydrochloride salt of 4-hydrazinylpyridine. The presence of the hydrochloride moieties significantly influences its properties, particularly its solubility in aqueous media.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₉Cl₂N₃ | - |

| Molecular Weight | 182.06 g/mol | - |

| Appearance | Expected to be a solid crystalline powder | General knowledge of hydrochloride salts |

| pKa | The pyridine ring nitrogen and the hydrazine group are basic and will be protonated at physiological pH. The exact pKa values are not readily available but are crucial for understanding pH-dependent solubility. | General chemical principles |

| logP | The logP of the free base (4-hydrazinylpyridine) is predicted to be low, suggesting hydrophilicity. The dihydrochloride salt will have a significantly lower logP, indicating a strong preference for aqueous environments. | General chemical principles |

The formation of a dihydrochloride salt dramatically increases the polarity of the parent molecule, 4-hydrazinylpyridine. This is a common strategy in pharmaceutical development to enhance the aqueous solubility and dissolution rate of basic compounds. The protonation of the basic nitrogen atoms in the pyridine ring and the hydrazine moiety allows for strong ionic interactions with water molecules, thereby favoring dissolution.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is a multifactorial property governed by both intrinsic and extrinsic factors.

Intrinsic Factors:

-

Crystal Lattice Energy: The strength of the intermolecular forces within the crystal lattice of the solid compound must be overcome by the energy of solvation. A higher lattice energy will generally lead to lower solubility.

-

Molecular Structure: The presence of polar functional groups, such as the protonated amines in the dihydrochloride salt, allows for hydrogen bonding and dipole-dipole interactions with polar solvents like water, thus promoting solubility.

Extrinsic Factors:

-

Solvent: The choice of solvent is critical. "Like dissolves like" is a fundamental principle; the polar nature of this compound suggests it will be more soluble in polar solvents.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined empirically.

-

pH of the Medium: As a salt of a weak base, the solubility of this compound will be significantly influenced by the pH of the aqueous medium. At lower pH values, the compound will exist predominantly in its protonated, more soluble form. As the pH increases towards the pKa of the conjugate acid, the un-ionized, less soluble free base will begin to precipitate.

Experimental Determination of Solubility: Protocols and Methodologies

Given the absence of published quantitative solubility data, researchers must determine this property experimentally. The two most common and reliable methods are the equilibrium shake-flask method and the kinetic solubility assay.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed for a sufficient time (e.g., 1-2 hours) to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a chemically inert syringe filter (e.g., 0.22 µm PVDF) is highly recommended.

-

-

Quantification:

-

Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of a pre-established analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer. This method is faster than the shake-flask method but may overestimate solubility as it can lead to supersaturated solutions.

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO)[1].

-

-

Assay Plate Preparation:

-

In a multi-well plate (e.g., 96-well), add the aqueous buffer of choice (e.g., PBS at pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering caused by the precipitated compound using a nephelometer or a plate reader capable of measuring absorbance. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be quantified by HPLC-UV or LC-MS.

-

Diagram of the Kinetic Solubility Assay Workflow:

Caption: Workflow for determining kinetic solubility.

Expected Solubility Profile in Common Solvents

Based on its chemical structure as a dihydrochloride salt, the following solubility profile can be anticipated for this compound:

-

Water: High solubility is expected due to the ionic nature of the salt and the ability of the protonated nitrogen atoms to form strong hydrogen bonds with water. The solubility will be pH-dependent.

-

Aqueous Buffers (e.g., PBS): Similar to water, high solubility is expected. It is crucial to measure solubility at different pH values relevant to biological systems (e.g., pH 2.0, 6.5, 7.4).

-

Ethanol and Methanol: Moderate to good solubility is likely. These polar protic solvents can interact with the hydrochloride salt through hydrogen bonding and dipole-dipole interactions.

-

Dimethyl Sulfoxide (DMSO): High solubility is expected. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[1].

-

N,N-Dimethylformamide (DMF): Similar to DMSO, good solubility is anticipated in this polar aprotic solvent.

-

Apolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected due to the high polarity of the compound.

Safety and Handling of this compound

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar hydrazine derivatives, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

While specific, publicly available quantitative solubility data for this compound is lacking, this guide provides a robust framework for its determination and interpretation. By understanding the underlying physicochemical principles and employing standardized experimental protocols like the shake-flask method, researchers can confidently generate the critical solubility data needed to advance their research and development efforts. The pH-dependent solubility profile of this compound will be particularly important for those in drug development, as it will directly impact its absorption and bioavailability. Future studies should focus on generating and publishing this essential data to aid the broader scientific community.

References

-

PubChem. 4-Hydrazinylpyridine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

Sources

The Versatile Role of 4-Hydrazinylpyridine Dihydrochloride in Heterocyclic Chemistry: A Technical Guide

Introduction: Unveiling a Powerful Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of versatile building blocks is paramount. Among these, heterocyclic compounds form the backbone of a vast array of functional molecules. 4-Hydrazinylpyridine dihydrochloride has emerged as a highly valuable and reactive intermediate, providing a direct and efficient entry into a diverse range of pyridine-substituted heterocyclic systems. Its dual-functionality, comprising the nucleophilic hydrazine moiety and the synthetically malleable pyridine ring, allows for the construction of complex molecular architectures with significant potential for biological activity.

This technical guide, designed for researchers, medicinal chemists, and process development scientists, provides an in-depth exploration of this compound as a pivotal building block. We will delve into its synthesis, elucidate the mechanistic underpinnings of its reactivity, and provide field-proven protocols for its application in the construction of key heterocyclic cores, such as pyrazoles and triazoles. The rationale behind experimental choices and the practical advantages of utilizing the dihydrochloride salt form will be a recurring theme, offering insights beyond simple procedural instructions.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. 4-Hydrazinylpyridine is most commonly supplied and used as its dihydrochloride salt, a decision rooted in practical considerations of stability and handling.

Rationale for the Dihydrochloride Form: The free base of hydrazinopyridine is susceptible to oxidation and degradation. The formation of the dihydrochloride salt protonates both the pyridine nitrogen and the hydrazine nitrogens, significantly enhancing the compound's stability and shelf-life.[1] This salt form is typically a crystalline solid, which is easier to handle, weigh, and store compared to the often oily or less stable free base.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl₂N₃ | N/A |

| Molecular Weight | 182.05 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 285-287 °C (decomposes) | N/A |

| Solubility | Soluble in water | [1] |

Safety and Handling: As with all hydrazine derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed or inhaled. Personal protective equipment, including gloves and safety glasses, is mandatory.

Synthesis of the Building Block: A Practical Approach

The most common and direct route to this compound is through the nucleophilic aromatic substitution of a 4-halopyridine precursor with hydrazine. The use of 4-chloropyridine hydrochloride as the starting material is a cost-effective and efficient strategy.

Sources

A Senior Application Scientist's Guide to 4-Hydrazinylpyridine Dihydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of clinically successful therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry. Within this class, 4-Hydrazinylpyridine emerges as a particularly powerful and versatile building block. Supplied typically as a more stable dihydrochloride salt, this reagent is a gateway to a vast chemical space of nitrogen-rich heterocyclic compounds, many of which exhibit potent and selective biological activity.

The core utility of 4-Hydrazinylpyridine dihydrochloride lies in the nucleophilic character of its terminal hydrazine nitrogen. This functionality serves as a reactive handle for constructing larger, more complex molecular architectures. The hydrazine group is a potent precursor for forming a variety of heterocyclic systems, including pyrazoles, triazoles, and pyridazines, which are themselves prevalent in pharmacologically active molecules.[1] This guide will provide an in-depth technical overview of this compound, from its fundamental properties to its strategic application in the synthesis of kinase inhibitors and other potential therapeutics, offering field-proven insights for researchers in drug development.

Physicochemical and Handling Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in any synthetic campaign. This compound is a solid at room temperature, and its salt form enhances stability and handling compared to the free base.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂N₃ | ChemScene[3] |

| Molecular Weight | 182.05 g/mol | PubChem[4] |

| Melting Point | 244-250 °C | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| CAS Number | 52834-40-9 | Sigma-Aldrich[2] |

Expert Insights on Solubility and Storage

From a practical standpoint, the dihydrochloride salt structure significantly influences solubility. While sparingly soluble in nonpolar organic solvents, it exhibits moderate to good solubility in polar protic solvents like water, methanol, and ethanol, especially with heating. This characteristic is often leveraged during reaction setup and workup procedures.

Storage and Handling: Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] The hydrazine moiety can be sensitive to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Safety is Non-Negotiable: As with all hydrazine derivatives, this compound must be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation.

Core Reactivity: A Gateway to Heterocyclic Scaffolds

The synthetic power of this compound stems from the versatile reactivity of the hydrazine group. Its primary utility is in condensation reactions with carbonyl-containing compounds and in cyclization reactions to form stable heterocyclic rings.

Diagram 1: Key Synthetic Transformations

This diagram illustrates the central role of 4-Hydrazinylpyridine as a precursor to two major classes of heterocycles: pyrazoles (via reaction with 1,3-dicarbonyls) and hydrazones (via reaction with aldehydes/ketones), which can be further cyclized.

Caption: Synthetic utility of this compound.

The Knorr pyrazole synthesis and related cyclocondensations are particularly powerful. By reacting 4-Hydrazinylpyridine with a 1,3-dicarbonyl compound, medicinal chemists can readily access a library of pyridinyl-pyrazole derivatives. The substituents on the pyrazole ring can be easily varied by changing the starting dicarbonyl compound, allowing for rapid exploration of the structure-activity relationship (SAR).

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a major class of drug targets, particularly in oncology.[7] The pyridine and pyrimidine scaffolds are well-established "hinge-binders," capable of forming critical hydrogen bonds with the ATP-binding site of many kinases.[8] Derivatives of 4-Hydrazinylpyridine are frequently explored for this purpose.

For instance, the synthesis of pyrazolopyridine structures, which can be derived from 4-Hydrazinylpyridine, has been a successful strategy in developing potent kinase inhibitors.[9] These fused heterocyclic systems can position substituents in precise vectors to interact with specific pockets within the kinase active site, leading to high potency and selectivity. Research has shown that compounds bearing these motifs can inhibit various receptor tyrosine kinases, such as MET, ALK, AXL, and VEGFR, which are implicated in cancer progression.[10][11][12]

Diagram 2: Workflow for Kinase Inhibitor Development

The following workflow outlines a typical drug discovery cascade starting from our key building block.

Caption: A typical kinase inhibitor discovery workflow.

Experimental Protocols

Adherence to validated protocols is the bedrock of reproducible science. The following sections provide detailed, field-tested methodologies.

Protocol 1: Synthesis of a Model Pyridinyl-Hydrazone

This protocol details the straightforward condensation of this compound with an aromatic aldehyde to form a hydrazone, a key intermediate for further elaboration.

Objective: To synthesize (E)-1-(pyridin-4-yl)-2-(4-methoxybenzylidene)hydrazine.

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Ethanol, anhydrous

-

Triethylamine (TEA)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.82 g, 10 mmol).

-

Solvent Addition: Add anhydrous ethanol (40 mL) and a magnetic stir bar. Stir to create a suspension.

-

Base Addition: Add triethylamine (2.8 mL, 20 mmol) dropwise to the suspension. The purpose of the base is to neutralize the hydrochloride salts, liberating the free base of 4-hydrazinylpyridine in situ, which is the active nucleophile. Stir for 15 minutes at room temperature.

-

Aldehyde Addition: Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexane as eluent).

-

Workup: After completion, cool the reaction to room temperature. A precipitate will likely form.

-

Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 10 mL).

-

Drying: Dry the isolated solid under vacuum to yield the desired hydrazone product.

Self-Validation:

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity Assessment: Determine the purity of the final compound using HPLC analysis. The melting point should also be sharp and consistent with literature values if available.

Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a synthesized batch of this compound.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |

Procedure:

-

Prepare the mobile phases and sample solution as described above.

-

Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Inject the sample.

-

Run the gradient method and collect the data.

-

Analysis: The purity is calculated based on the area percentage of the main peak corresponding to 4-Hydrazinylpyridine. A high-purity sample (>95%) should exhibit a single major peak with minimal secondary peaks.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic starting material that provides an efficient entry point into a rich and diverse chemical space. Its predictable reactivity and ability to form privileged heterocyclic scaffolds make it an invaluable asset in medicinal chemistry, particularly in the rational design of kinase inhibitors and other targeted therapies.[13] As our understanding of disease biology deepens, the demand for novel, selective, and potent small molecules will only grow. The continued application of versatile building blocks like this compound will be essential in meeting this challenge and advancing the next generation of medicines.

References

-

PubChem. 4-Hydrazinylpyridine hydrochloride | C5H8ClN3. National Center for Biotechnology Information. [Link]

-

Pen-Active. The Versatile Role of 4-Hydrazinylbenzonitrile Hydrochloride in Modern Organic Chemistry. [Link]

-

PubChem. 4-Hydrazinopyridine | C5H7N3. National Center for Biotechnology Information. [Link]

-

Turan-Zitouni, G., Kaplancikli, Z. A., & Ozdemir, A. (2010). Synthesis and antituberculosis activity of some N-pyridyl-N'-thiazolylhydrazine derivatives. European Journal of Medicinal Chemistry, 45(5), 2085-8. [Link]

-

Chemsrc. 4-Hydrazinopyridine | CAS#:27256-91-3. [Link]

-

Fathi, A. A., & Al Jawaheri, Y. S. M. (2022). Synthesis and characterization of new N- Aryl sulfonyl hydrazone compounds. Egyptian Journal of Chemistry, 65(3), 179-183. [Link]

-

Gaston, M. A., Dias, L. R., Freitas, A. C., Miranda, A. L., & Barreiro, E. J. (1996). Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives. Pharmaceutica Acta Helvetiae, 71(3), 213-9. [Link]

-

Abbasi, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 969559. [Link]

-

Abbasi, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PubMed, 36465863. [Link]

-

ResearchGate. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. [Link]

-

El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 23-45. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Hydrazinopyridine 97 52834-40-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 11. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antituberculosis activity of some N-pyridyl-N'-thiazolylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Hydrazinylpyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the Pyridine-Hydrazine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability render it a privileged scaffold in drug design. When coupled with the reactive and versatile hydrazine moiety, the resulting 4-hydrazinylpyridine core unlocks a vast chemical space for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-hydrazinylpyridine derivatives, offering a technical resource for researchers and professionals engaged in drug discovery and development.

Hydrazide-hydrazone derivatives, which are readily synthesized from hydrazinylpyridines, have demonstrated a remarkable breadth of biological activities, including antitubercular, anticancer, and antimicrobial properties.[2] The inherent reactivity of the hydrazone linkage allows for the facile creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. This guide will delve into the specific applications of these derivatives, providing detailed experimental protocols, mechanistic insights, and a comprehensive overview of their burgeoning therapeutic promise.

Core Synthesis of 4-Hydrazinylpyridine: A Foundational Protocol

The cornerstone for the exploration of this chemical class is the efficient synthesis of the 4-hydrazinylpyridine intermediate. While various methods have been reported in patents and scientific literature, a reliable and scalable laboratory-scale procedure is paramount for researchers. The following protocol outlines a robust method for the synthesis of 4-hydrazinylpyridine hydrochloride from the readily available 4-chloropyridine hydrochloride.

Experimental Protocol: Synthesis of 4-Hydrazinylpyridine Hydrochloride

Materials:

-

4-Chloropyridine hydrochloride

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (concentrated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride (1 equivalent) in a minimal amount of ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4-6 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. Filter the solid and wash with cold ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Salt Formation and Purification: Dissolve the crude 4-hydrazinylpyridine in a minimal amount of ethanol and cool in an ice bath. Add concentrated hydrochloric acid dropwise until the solution is acidic. The hydrochloride salt will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-hydrazinylpyridine hydrochloride as a stable solid.

Caption: General workflow for the synthesis of 4-hydrazinylpyridine hydrochloride.

Antitubercular Potential: A Renewed Assault on Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. 4-Hydrazinylpyridine derivatives, most notably isoniazid (INH), have been at the forefront of tuberculosis therapy for decades. The core of their activity lies in the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.

Mechanism of Action: Targeting Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] This activation generates a reactive isonicotinic acyl radical. This radical then covalently binds to NAD+, forming an isonicotinoyl-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of mycolic acids.[1] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Caption: Mechanism of action of isoniazid against Mycobacterium tuberculosis.

Antitubercular Activity Data

Numerous studies have reported the potent antitubercular activity of 4-hydrazinylpyridine derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against M. tuberculosis H37Rv.

| Compound ID | R Group on Hydrazone | MIC (µg/mL) | Reference |

| INH | (Standard) | 0.025 | [3] |

| 6q | Pyrazole derivative | 0.125 | [4] |

| 8c | Bromo-substituted phenyl | 6.25 | [5] |

| 4e | 5-Nitro-2-furyl | 6.25 | [6] |

| 1k | 1,3,4-Oxadiazole derivative | 8 | [1] |

| 1l | 1,3,4-Oxadiazole derivative | 8 | [1] |

Anticancer Activity: Inducing Apoptosis in Malignant Cells

The versatility of the 4-hydrazinylpyridine scaffold extends to the development of potent anticancer agents. Various derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. A key mechanism of action involves the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.

Mechanism of Action: Mitochondrial-Mediated Apoptosis

Certain hydrazide-hydrazone derivatives have been shown to induce mitochondrial outer membrane permeabilization (MOMP). This is achieved through the inhibition of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. Inhibition of Bcl-2 leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to cell death.

Caption: Mitochondrial-mediated apoptosis induced by 4-hydrazinylpyridine derivatives.

Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 4-hydrazinylpyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6c | SKOV-3 (Ovarian) | 7.84 | [7] |

| 6c | HepG2 (Liver) | 13.68 | [7] |

| 6c | A549 (Lung) | 15.69 | [7] |

| 6c | MCF-7 (Breast) | 19.13 | [7] |

| 7b | MCF-7 (Breast) | 3.58 | [8] |

| 7b | PC-3 (Prostate) | 3.60 | [8] |

| 13 | IGR39 (Melanoma) | 2.50 | |

| 13 | PPC-1 (Prostate) | 3.63 |

Antimicrobial Properties: A Broad Spectrum of Activity

Beyond their specialized roles in combating tuberculosis and cancer, 4-hydrazinylpyridine derivatives also exhibit broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. This makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action: Diverse Cellular Targets

The antimicrobial mechanisms of hydrazone derivatives are diverse and can vary depending on the specific chemical structure and the target microorganism. One of the proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the active site of DNA gyrase, these compounds can prevent the resealing of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death. Other potential mechanisms include the disruption of cell membrane integrity and the inhibition of other essential enzymes.

Antimicrobial Activity Data

The table below summarizes the MIC values of representative 4-hydrazinylpyridine derivatives against various bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 17d | Staphylococcus aureus | 0.5 | [9] |

| 21c | Staphylococcus aureus | 4 | [9] |

| 21g | Staphylococcus aureus | 4 | [9] |

| Pyrazoline deriv. | Enterococcus faecalis | 32 | [10] |

| Pyrazoline deriv. | Staphylococcus aureus | 64 | [10] |

| Hydrazone deriv. | Candida albicans | 64 | [10] |

| 4a | Escherichia coli | 4 | [11] |

| 4c | Salmonella typhimurium | 4 | [11] |

Conclusion and Future Directions

The 4-hydrazinylpyridine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as antitubercular, anticancer, and antimicrobial agents, often with well-defined mechanisms of action. The straightforward and efficient synthesis of the core intermediate allows for the rapid generation of diverse chemical libraries for biological screening and SAR optimization.

Future research in this area should focus on several key aspects. Firstly, further elucidation of the specific molecular targets and signaling pathways for the anticancer and antimicrobial derivatives will be crucial for rational drug design and the development of more selective and potent compounds. Secondly, comprehensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. Finally, the exploration of novel chemical modifications to the 4-hydrazinylpyridine core could lead to the discovery of derivatives with enhanced activity, improved drug-like properties, and the ability to overcome existing drug resistance mechanisms. The continued investigation of this remarkable chemical class holds great promise for addressing some of the most pressing challenges in modern medicine.

References

-

ResearchGate. (2016, April 16). How to prepare 4-hydrazino pyridine? Retrieved from [Link]

-

Gao, C., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5213. [Link]

-

Turan-Zitouni, G., et al. (2010). Synthesis and antituberculosis activity of some N-pyridyl-N'-thiazolylhydrazine derivatives. European Journal of Medicinal Chemistry, 45(5), 2085-2088. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

-

Singh, P., & Kumar, A. (2014). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). Pakistan Journal of Chemistry, 4(3), 132-141. [Link]

-

ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 23(11), 2854. [Link]

-

ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]

-

ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

-

Angelova, V. T., et al. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. International Journal of Molecular Sciences, 23(23), 15206. [Link]

-

Kumar, A., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Future Medicinal Chemistry, 17(12), 1391-1405. [Link]

-

Yilmaz, I., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 1(1), 22-30. [Link]

-

El-Gazzar, M. G., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(15), 4949. [Link]

-

Artes, D. R., et al. (2021). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 26(16), 4945. [Link]

-

Kumar, A., et al. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-1H-pyrazol-5-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 29(18), 2631-2635. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

-

Thunus, L., et al. (1979). [Synthesis and Pharmacological Activity of 4-hydrazino-pyridine-3-sulfonamides (Author's Transl)]. Annales Pharmaceutiques Francaises, 37(9-10), 451-460. [Link]

-

Zhang, M., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][7][12]Thiadiazole Moiety. Molecules, 24(12), 2291. [Link]

-

da Silva, A. C., et al. (2018). Tuberculosis: finding a new potential antimycobacterium derivative in a aldehyde-arylhydrazone-oxoquinoline series. Journal of the Brazilian Chemical Society, 29(1), 173-182. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuberculosis: finding a new potential antimycobacterium derivative in a aldehyde-arylhydrazone-oxoquinoline series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Strategic deployment of 4-Hydrazinylpyridine Dihydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Hydrazinylpyridine dihydrochloride has emerged as a pivotal and highly versatile building block in contemporary medicinal chemistry and materials science. Its intrinsic chemical reactivity, characterized by the nucleophilic hydrazine moiety appended to an electron-deficient pyridine core, offers a robust platform for the construction of a diverse array of nitrogen-containing heterocyclic systems. This in-depth technical guide provides a comprehensive overview of the strategic application of this compound in the synthesis of novel compounds, with a particular focus on pyrazoles, pyridazinones, and triazolopyridines. This document delves into the mechanistic underpinnings of key synthetic transformations, provides detailed, field-proven experimental protocols, and explores the therapeutic potential of the resulting molecular architectures.

Introduction: The Versatility of a Key Building Block

This compound (C₅H₈Cl₂N₃) is a readily available and stable salt of 4-hydrazinopyridine.[1] The dihydrochloride form enhances its stability and shelf-life, making it a convenient precursor for a multitude of synthetic applications. The strategic importance of this reagent lies in the dual reactivity of its constituent parts: the highly nucleophilic hydrazine group (-NHNH₂) and the pyridine ring, which can influence the electronic properties of the resulting heterocyclic systems.[2] The pyridine nitrogen acts as an electron-withdrawing group, which modulates the reactivity of the hydrazine moiety and imparts unique characteristics to the final compounds. This has led to its widespread use in the generation of libraries of compounds for drug discovery, particularly in the search for new anticancer and antimicrobial agents.[2][3][4][5][6][7][8][9]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂N₃ | [1] |

| Molecular Weight | 182.05 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 285-290 °C (decomposes) |

Core Reactivity and Mechanistic Considerations

The primary utility of this compound in novel compound synthesis stems from the classic cyclocondensation reactions of the hydrazine group with dicarbonyl or related electrophilic species.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The Knorr pyrazole synthesis is a venerable yet highly efficient method for the construction of the pyrazole ring system.[3][10][11][12][13] It involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. In the context of our core reagent, this compound serves as the hydrazine component.

Mechanism: The reaction typically proceeds under acidic or neutral conditions. The dihydrochloride salt necessitates the use of a base to liberate the free hydrazine for reaction, or the reaction can be carried out in a protic solvent that facilitates the in-situ formation of the reactive species. The mechanism involves the initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[11][13]

Caption: Knorr Pyrazole Synthesis Workflow.

Causality of Experimental Choices: The choice of solvent and catalyst is critical. Protic solvents like ethanol or acetic acid can facilitate the reaction by promoting both the initial condensation and the final dehydration step.[11] When starting with the dihydrochloride salt, a base such as sodium acetate or a tertiary amine may be added to neutralize the HCl and free the hydrazine. The nature of the substituents on the 1,3-dicarbonyl compound will determine the substitution pattern on the final pyrazole ring.

Pyridazinone Synthesis

Pyridazinones are another important class of heterocycles with a broad range of biological activities.[14][15][16] this compound can be employed in their synthesis through reaction with γ-ketoacids or related precursors.

Mechanism: The reaction involves the condensation of the hydrazine with the ketone carbonyl of the γ-ketoacid, followed by intramolecular cyclization via amide formation with the carboxylic acid moiety. Subsequent dehydration yields the dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone.[13]

Detailed Experimental Protocols

The following protocols are illustrative examples of the synthetic utility of this compound. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of 3,5-Dimethyl-1-(pyridin-4-yl)-1H-pyrazole

This protocol is an adaptation of the classic Knorr pyrazole synthesis.

Workflow Diagram:

Caption: Experimental workflow for pyrazole synthesis.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Sodium acetate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.82 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in ethanol (50 mL).

-

Stir the mixture at room temperature for 15 minutes to facilitate the in-situ formation of the free hydrazine.

-

To this mixture, add acetylacetone (1.0 g, 10 mmol) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to promote precipitation.

-

Pour the mixture into cold water (100 mL) to precipitate the product completely.

-

Filter the solid product using a Büchner funnel, wash with cold water, and air-dry.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 3,5-dimethyl-1-(pyridin-4-yl)-1H-pyrazole.

Expected Yield: 75-85%

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, 2H), 7.40 (d, 2H), 6.05 (s, 1H), 2.30 (s, 3H), 2.25 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 148.5, 142.0, 115.0, 108.0, 14.0, 13.5.

Protocol 2: Synthesis of 6-Methyl-2-(pyridin-4-yl)-2,4-dihydropyridazin-3-one

This protocol demonstrates the synthesis of a pyridazinone derivative.

Materials:

-

This compound

-

Levulinic acid

-

Glacial acetic acid

Procedure:

-

Combine this compound (1.82 g, 10 mmol) and levulinic acid (1.16 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for 8-10 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Pour the mixture into ice-water (100 mL) and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol.

Expected Yield: 60-70%

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound are prevalent in a multitude of biologically active compounds.

Anticancer Agents

Pyrazole derivatives are well-known for their anticancer properties, often acting as inhibitors of various kinases.[4][5] The pyridyl-pyrazole scaffold is of particular interest as the pyridine nitrogen can form crucial hydrogen bonds with amino acid residues in the active sites of target proteins. Several studies have reported the synthesis of novel pyrazole derivatives from substituted hydrazines with significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer.[2][3][4]

Table of Anticancer Activity of Pyrazole Derivatives:

| Compound Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | 11-12 | [3] |

| 3,4-Diaryl Pyrazole | Various | 0.06-0.25 | [5] |

| Pyrazole-linked Indole | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[6][7][8][9] Hydrazone derivatives and their cyclized products, such as pyrazoles and triazoles, have shown promising antibacterial and antifungal activities.[6][7][8][9] The incorporation of the pyridine moiety can enhance the antimicrobial efficacy of these compounds. For instance, novel hydrazone derivatives of quinazolinone have demonstrated potent activity against various bacterial and fungal strains, with some compounds showing inhibitory activity against E. coli DNA gyrase.[6]

Safety and Handling

This compound and its parent compound, hydrazine, are hazardous materials and must be handled with appropriate safety precautions.

-

Toxicity: Harmful if swallowed or in contact with skin, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and materials science. Its predictable reactivity in classic cyclocondensation reactions, such as the Knorr pyrazole synthesis, allows for the rational design and efficient production of novel molecular architectures. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to leverage the synthetic potential of this important building block. As the demand for novel therapeutic agents continues to grow, the strategic application of this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

-

Al-Issa, S. A. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 18(7), 8349–8360. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Zerong, W. (2010). Knorr Pyrazole Synthesis: Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Farghaly, T. A., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(21), 5038. [Link]

-